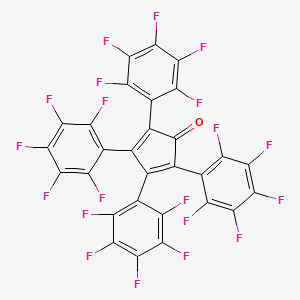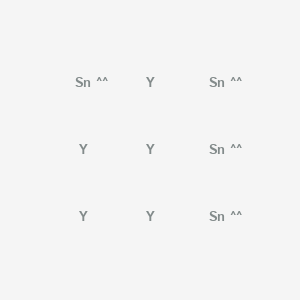![molecular formula C13H16N2 B14715913 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- CAS No. 6649-82-7](/img/structure/B14715913.png)
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- is a heterocyclic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydro-β-carboline with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- involves its interaction with specific molecular targets. For example, it acts as an estrogen receptor modulator, binding to estrogen receptors and influencing their activity . This interaction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- can be compared with other similar compounds, such as:
2-Methyl-1,2,3,4-tetrahydro-β-carboline: This compound shares a similar structure but differs in its methylation pattern.
The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6649-82-7 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-3-4-12-11(7-8)10-5-6-14-9(2)13(10)15-12/h3-4,7,9,14-15H,5-6H2,1-2H3 |
InChI Key |
KZXSLIJYGMWCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



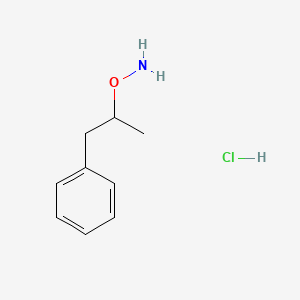
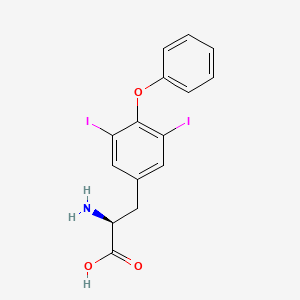
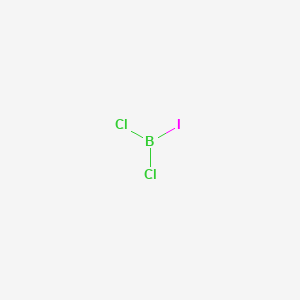

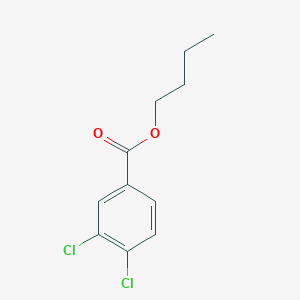
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
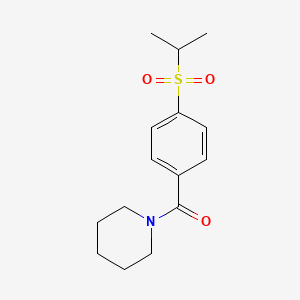

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
